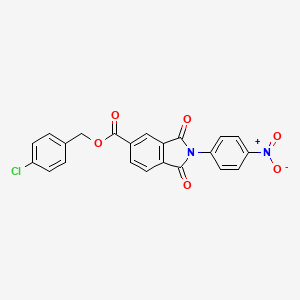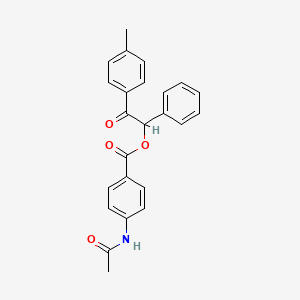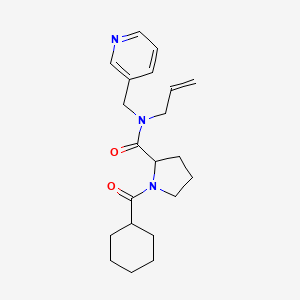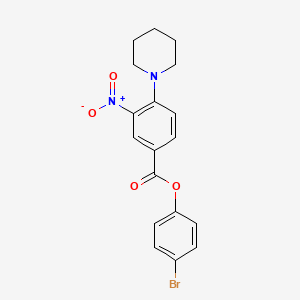
(4-Bromophenyl) 3-nitro-4-piperidin-1-ylbenzoate
Descripción general
Descripción
(4-Bromophenyl) 3-nitro-4-piperidin-1-ylbenzoate is an organic compound that features a bromophenyl group, a nitro group, and a piperidinylbenzoate moiety
Aplicaciones Científicas De Investigación
(4-Bromophenyl) 3-nitro-4-piperidin-1-ylbenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl) 3-nitro-4-piperidin-1-ylbenzoate typically involves a multi-step process. One common method includes the following steps:
Bromination: The addition of a bromine atom to the phenyl ring.
Piperidinylation: The attachment of a piperidine ring to the benzoate moiety.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can also enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromophenyl) 3-nitro-4-piperidin-1-ylbenzoate can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen substitution reactions, particularly involving the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the phenyl ring.
Mecanismo De Acción
The mechanism of action of (4-Bromophenyl) 3-nitro-4-piperidin-1-ylbenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperidine ring can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
(4-Bromophenyl)pyridine: Shares the bromophenyl group but lacks the nitro and piperidinylbenzoate moieties.
(4-Bromo-phenyl)-piperidine: Contains the bromophenyl and piperidine groups but lacks the nitro group.
4-(4-Bromophenyl)-1H-imidazole: Features the bromophenyl group and an imidazole ring instead of the piperidine and benzoate groups.
Uniqueness
(4-Bromophenyl) 3-nitro-4-piperidin-1-ylbenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
IUPAC Name |
(4-bromophenyl) 3-nitro-4-piperidin-1-ylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O4/c19-14-5-7-15(8-6-14)25-18(22)13-4-9-16(17(12-13)21(23)24)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEGFTGWWKGKAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC3=CC=C(C=C3)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


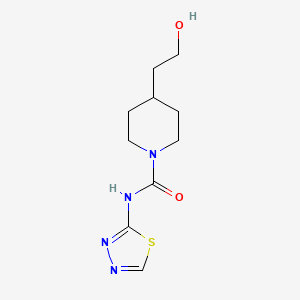
![4-{[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B4012258.png)
![3-({[4-(Butan-2-yl)phenoxy]acetyl}amino)benzoic acid](/img/structure/B4012267.png)
![1-[2-(Diethylamino)ethyl]-3-hydroxy-5-[4-(methylethyl)phenyl]-4-(2-thienylcarb onyl)-3-pyrrolin-2-one](/img/structure/B4012278.png)
![N-[4-(1-adamantyl)-2-methylphenyl]-N'-butylthiourea](/img/structure/B4012294.png)
![2-(4-nitrophenyl)-2-oxoethyl N-[(2-methylphenoxy)acetyl]glycinate](/img/structure/B4012302.png)
![3-(2-furyl)-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}acrylamide](/img/structure/B4012308.png)
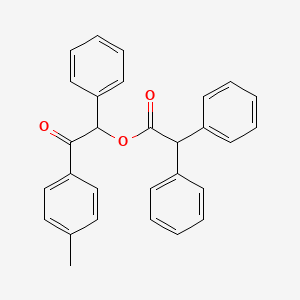
![1-[(2-chloro-5-{[(2-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B4012322.png)
